

Side-by-side comparison of free Temozolomide and nano-formulations.

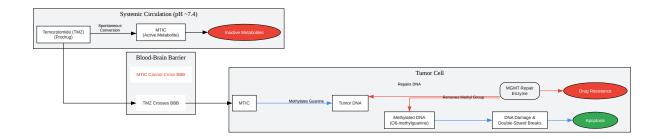
Author: BenchChem Technical Support Team. Date: December 2025

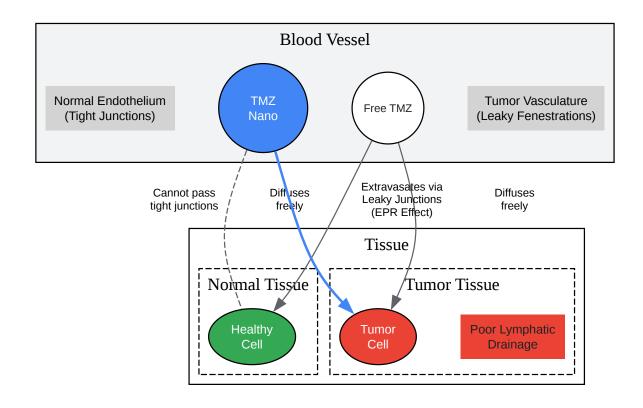
Compound of Interest		
Compound Name:	Temozolomide Acid	
Cat. No.:	B1682019	Get Quote

Mechanism of Action and Resistance

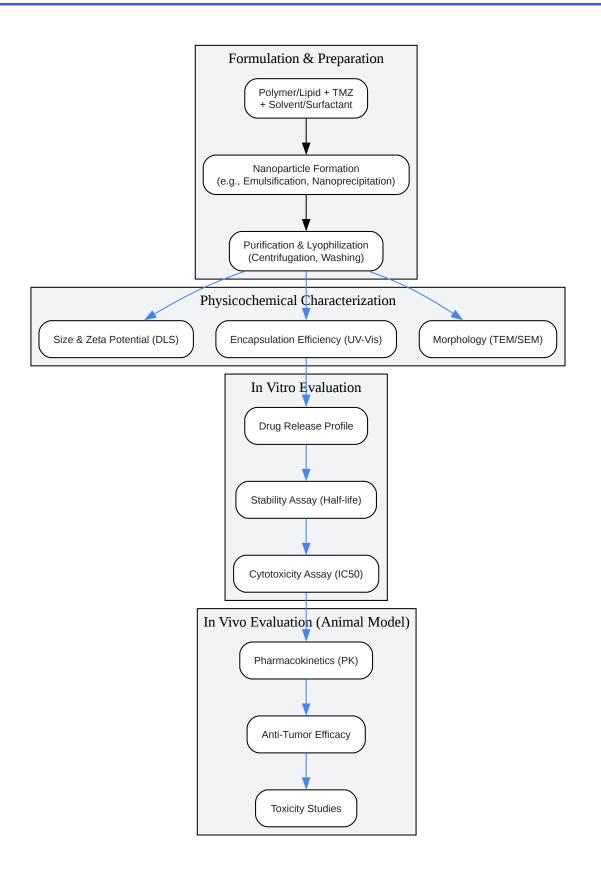
Temozolomide is a prodrug that, under physiological conditions, spontaneously converts to the active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[7] MTIC is the active DNA methylating agent that transfers a methyl group primarily to the O6 and N7 positions of guanine in DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis of cancer cells.[1][8] However, many tumor cells express O6-methylguanine-DNA methyltransferase (MGMT), a DNA repair enzyme that removes the methyl group from the O6 position of guanine, thereby reversing the cytotoxic effect of TMZ and leading to drug resistance.[9]











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- To cite this document: BenchChem. [Side-by-side comparison of free Temozolomide and nano-formulations.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682019#side-by-side-comparison-of-freetemozolomide-and-nano-formulations]

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